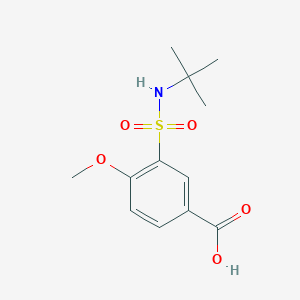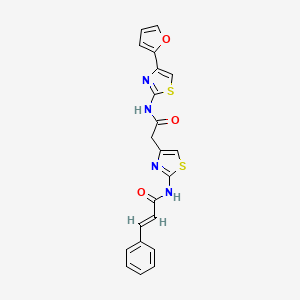![molecular formula C13H20N4O3S B2667814 2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]acetohydrazide CAS No. 893726-85-7](/img/structure/B2667814.png)
2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]acetohydrazide” is a chemical compound with the CAS Number: 893726-85-7 . It has a molecular weight of 312.39 . The IUPAC name for this compound is 2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}acetohydrazide .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H20N4O3S/c1-11-2-4-12(5-3-11)21(19,20)17-8-6-16(7-9-17)10-13(18)15-14/h2-5H,6-10,14H2,1H3,(H,15,18) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.科学的研究の応用
Chemical Synthesis and Drug Development
Research on derivatives of 2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]acetohydrazide focuses on their potential as therapeutic agents for various diseases due to their bioactive properties. For instance, derivatives have been evaluated for their inhibitory potential against α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes. This has implications for the treatment of type 2 diabetes and Alzheimer's disease, with some compounds showing promising results in drug discovery and development processes (Abbasi et al., 2018). Similarly, novel piperazine-containing hydrazone derivatives synthesized for their anticholinesterase activities demonstrated significant inhibitory potency, suggesting potential utility in managing conditions related to cholinesterase enzymes (Kaya et al., 2016).
Antimicrobial and Antifungal Activity
Some studies have synthesized new derivatives to explore their antimicrobial and antifungal capabilities. For example, novel pyridine derivatives prepared from 2-amino-substituted benzothiazoles showed considerable antibacterial activity against various strains, highlighting their potential as antimicrobial agents (Patel & Agravat, 2009). Another research synthesized new benzothiazole hydrazide derivatives, investigating their antibacterial and antifungal properties. Although these specific derivatives did not exhibit significant activity, the approach underscores the ongoing search for effective antimicrobial agents using piperazine-based compounds (Al-Talib et al., 2016).
Molecular Docking and In Silico Studies
The bioactivity potential of this compound derivatives has also been supported by molecular docking studies, which help in understanding their interactions at the molecular level. This is crucial for drug design and development, as it enables researchers to predict how these compounds might interact with biological targets (Abbasi et al., 2018).
Safety and Hazards
The safety information available indicates that “2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]acetohydrazide” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
特性
IUPAC Name |
2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3S/c1-11-2-4-12(5-3-11)21(19,20)17-8-6-16(7-9-17)10-13(18)15-14/h2-5H,6-10,14H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWJLGDQJCJPQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2667731.png)
![1-{[1-(2-Fluorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2667732.png)
![ethyl (2E)-3-methyl-2-{[4-(morpholine-4-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2667733.png)

![(4-methylphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2667738.png)
![N-(3-chloro-4-methoxyphenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2667739.png)

![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2667742.png)
![2-Hydroxy-5-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoic acid](/img/structure/B2667743.png)
![N-(benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2667747.png)
![N-(benzo[d]thiazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2667748.png)
![3-(4-chlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B2667749.png)
![tert-butyl N-{2-[(3-bromo-4-fluorophenyl)methyl]-3-hydroxypropyl}carbamate](/img/structure/B2667750.png)

